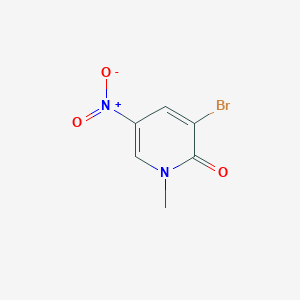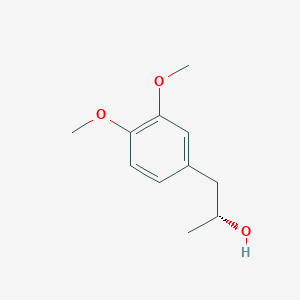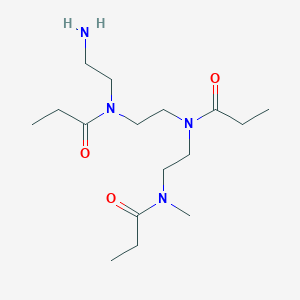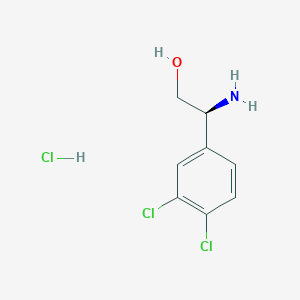
2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine
説明
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives has been explored in various studies. For instance, a series of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines were prepared with applications in crystal engineering, demonstrating the versatility of triazine structures in synthetic chemistry . Another study reported the synthesis of 2-dimethylamino-4-chloromethyl-6-amino-1,3,5-triazine through the cyclization of dimethybiguanide hydrochloride with ethyl chloroacetate, leading to the creation of four novel 1,3,5-triazine derivatives . These examples highlight the active research in the field of triazine synthesis, focusing on the development of new compounds with potential applications.
Molecular Structure Analysis
The molecular structure of 1,3,5-triazine derivatives is a key focus in understanding their properties and potential applications. The dynamic behavior of these compounds, such as restricted rotation about the amino-triazine bond, has been studied using 2D-Exchange spectroscopy. This technique helped determine the equilibrium constants and activation free energies for the rotation process, providing insight into the molecular behavior of triazines in solution . X-ray crystallography was also employed to determine the solid-state structure of a 4,6-diamino-1,3,5-triazine derivative, revealing stabilization by intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
1,3,5-Triazine derivatives undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the interaction of an intermediate chromeno[2,3-d]pyrimidine with hydrazonyl halides led to the formation of triazine derivatives, showcasing the reactivity of triazine intermediates with different reagents . Additionally, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine demonstrated its application in chlorination and oxidation reactions, highlighting the role of triazine derivatives as versatile reagents in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,5-triazine derivatives are influenced by their molecular structure and the substituents attached to the triazine ring. The dynamic behavior of these compounds, such as tautomerism and restricted rotation, affects their physical properties and reactivity . The chemical properties, such as the ability to participate in various reactions to form heterocycles with potential antitumor activity, are significant for the development of new pharmaceuticals . The recyclability of certain triazine derivatives, as demonstrated by the recovery and reuse of a hypervalent iodine(III) reagent, is an important property for sustainable chemistry practices .
科学的研究の応用
Antimicrobial Agent Synthesis
2,4,6-Trichloro-1,3,5-triazine, a related compound, has been used in synthesizing 2-(6-fluorobenzothiazole-2'-ylamino)-4-(phenylthioureido)-6-(substituted thioureido)-1,3,5-triazine, exhibiting antimicrobial activity. This process involves reactions with nucleophilic reagents and has been confirmed through various spectroscopic techniques (Sareen, Khatri, Jain, & Sharma, 2006).
Organic Light-Emitting Devices (OLEDs)
Triazine derivatives like 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine have been synthesized for use as electron transport-type host materials in green phosphorescent OLEDs. Their electron mobilities and photophysical properties significantly influence the efficiency of these devices (Chen, Yang, Tsai, Hung, Wang, & Wong, 2009).
SARS-CoV-2 Research
Related compounds, such as 4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl, have been synthesized and evaluated against SARS-CoV-2 proteins through molecular docking studies, demonstrating potential as therapeutic agents (Eno et al., 2022).
Cell Signaling Inhibition
Triazine scaffolds have been explored for their potential in cell signaling inhibition. Methods like Sonogashira coupling have been used to functionalize triazine rings, opening pathways for pharmaceutical applications (Courme et al., 2008).
Framework Stabilization
Compounds such as 2,4,6-Tris(4-halophenoxy)-1,3,5-triazine have been used for the self-assembly of hexagonal open frameworks, stabilized by weak intermolecular interactions. These frameworks have applications in crystal engineering and molecular structure studies (Saha et al., 2005).
Improving OLED Performance
Triazine compounds like 2-biphenyl-4-yl-4,6-bis-(4′-pyridin-2-yl-biphenyl-4-yl)-[1,3,5]triazine have been used to enhance the driving voltages, power conversion efficiencies, and operational stability of OLEDs, demonstrating their utility in advanced electronic devices (Matsushima et al., 2010).
作用機序
Target of Action
It’s known to be involved in the protodeboronation of pinacol boronic esters .
Mode of Action
The compound is reported to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation .
Biochemical Pathways
The compound’s role in the protodeboronation of pinacol boronic esters suggests it may influence pathways involving these esters .
Pharmacokinetics
Its derivative, 2-chloro-4,6-dimethoxy-1,3,5-triazine, has been applied for ester synthesis and as an enantiodifferentiating coupling reagent , suggesting potential bioavailability.
Result of Action
The catalytic protodeboronation of alkyl boronic esters by 2-Chloro-4-(biphenyl-3-yl)-6-phenyl-1,3,5-triazine results in the formation of valuable building blocks in organic synthesis .
特性
IUPAC Name |
2-chloro-4-phenyl-6-(3-phenylphenyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3/c22-21-24-19(16-10-5-2-6-11-16)23-20(25-21)18-13-7-12-17(14-18)15-8-3-1-4-9-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPCJJONRMPERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1689576-03-1 | |
| Record name | 2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-phenyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![(2S,3S)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B3028130.png)